N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Description
“N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic compound. Its structure includes an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a carboxamide group. The molecule also contains a thiadiazole group, which is a type of heterocycle that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The indole group is aromatic, meaning it has a ring of atoms that contains delocalized electrons. The thiadiazole group is a type of heterocycle, which is a ring of atoms that includes at least two different elements .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the thiadiazole group could participate in reactions with electrophiles .Scientific Research Applications
Synthesis and Properties
Research has shown the development of methods for synthesizing azoles and their derivatives, including 1,3,4-thiadiazoles, which are compounds related to the specified chemical. These methodologies enable the creation of compounds with potential biological activities by incorporating indolyl radicals into their structures (Kelarev et al., 1984). Similarly, the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles has been achieved through microwave-accelerated procedures, offering environmental benefits and efficiency in creating bis-heterocyclic derivatives (Zheng Li et al., 2006).
Antimicrobial Applications
The antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives has highlighted their potential as antibacterial and antifungal agents. These derivatives have been designed and synthesized with the hope of exhibiting significant activity against microbial threats (Husam A. Ameen & Ahlam J. Qasir, 2017). Another study on the green synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates reported good antimicrobial activity, showcasing the utility of these compounds in combating microbial infections (Santhisudha Sarva et al., 2022).
Anti-inflammatory and Analgesic Properties
Compounds derived from 1,3,4-thiadiazoles have also been investigated for their anti-inflammatory and analgesic properties. A notable study discussed the synthesis and evaluation of novel indomethacin analogs, aiming to develop non-ulcerogenic derivatives with significant anti-inflammatory effects, demonstrating the potential therapeutic applications of these compounds (S. Bhandari et al., 2010).
Properties
IUPAC Name |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-2-23-15-20-19-14(24-15)18-12(21)8-17-13(22)10-7-16-11-6-4-3-5-9(10)11/h3-7,16H,2,8H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAMEINWVHTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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